Bostrycoidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bostrycoidin is a complex polyketide belonging to the family of red aza-anthraquinone pigments, primarily produced by certain species of the fungus Fusarium, particularly Fusarium solani. It is characterized by its vibrant red color and has garnered interest due to its potential biological activities and applications in various fields, including medicine and agriculture. The compound is synthesized through a series of enzymatic reactions involving polyketide synthases, which assemble simple acyl precursors into more complex structures.

- Condensation Reactions: The initial step involves the condensation of one molecule of acetyl-CoA and six molecules of malonyl-CoA, catalyzed by polyketide synthases (specifically the enzyme encoded by fsr1). This forms a polyketide backbone.

- Release of Intermediates: The product undergoes a series of modifications, including the release of an intermediary compound known as 6-O-demethylfusarubinaldehyde.

- Oxygenation and Methylation: Following the release, the compound is further modified through non-enzymatic incorporation of ammonia and enzymatic oxygenation and O-methylation reactions catalyzed by enzymes encoded by fsr2 and fsr3, leading to the formation of bostrycoidin .

Bostrycoidin exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antibiotic Properties: It has demonstrated antibiotic activity against various bacterial strains, showcasing its potential as a natural antimicrobial agent .

- Antioxidant Activity: The compound has shown promise as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases .

- Pigmentation: Its vibrant color has implications in biotechnological applications, such as natural dyes in food and cosmetics .

Bostrycoidin can be synthesized through both natural biosynthetic pathways and synthetic chemistry:

- Natural Biosynthesis: As mentioned earlier, bostrycoidin is naturally produced by Fusarium solani through a well-characterized biosynthetic pathway involving multiple enzymes.

- Synthetic Approaches: Recent studies have explored total synthesis methods for bostrycoidin, including:

Bostrycoidin has several potential applications:

- Pharmaceuticals: Due to its antibiotic properties, it may be developed into new antimicrobial drugs.

- Food Industry: Its natural pigmentation can be utilized as a colorant in food products.

- Cosmetics: The antioxidant properties make it suitable for inclusion in skincare products to combat oxidative damage .

Research into the interactions of bostrycoidin with other biological molecules is ongoing. Studies suggest that it may interact with various enzymes and receptors due to its structural characteristics. For instance, its ability to undergo oxygenation and methylation indicates potential interactions with metabolic pathways in fungi and possibly other organisms .

Bostrycoidin shares structural similarities with several other compounds within the aza-anthraquinone family. Here are some notable comparisons:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| Anhydrofusarubin | Similar backbone but lacks nitrogen | Different reactivity due to absence of nitrogen |

| Javanicin | Shares some biosynthetic pathways | Distinct functional groups affecting solubility |

| Tolypocladin | Related in structure but different substitutions | Potentially different biological activities |

| Scorpinone | Similar core structure | Variation in functional groups leading to different properties |

Bostrycoidin's uniqueness lies in its specific combination of nitrogen-containing structures and its distinct biosynthetic pathway involving multiple enzymatic steps, setting it apart from these similar compounds .

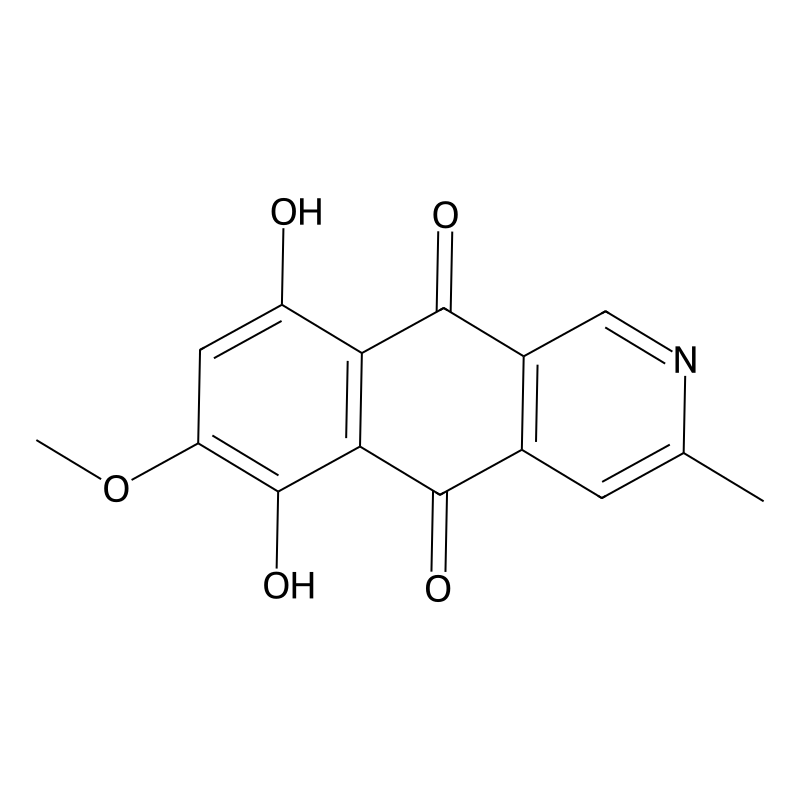

Molecular Formula (C₁₅H₁₁NO₅) and Molecular Weight (285.25 g/mol)

Bostrycoidin possesses the molecular formula C₁₅H₁₁NO₅, corresponding to a molecular weight of 285.25 grams per mole [1] [2] [3]. The compound demonstrates a precise exact mass of 285.06372245 Daltons as determined through high-resolution mass spectrometry [1]. The elemental composition reveals a carbon content of 63.16%, hydrogen at 3.89%, nitrogen at 4.91%, and oxygen constituting 28.04% of the total molecular mass [3] [6].

The molecular structure contains fifteen carbon atoms arranged in a polycyclic framework, eleven hydrogen atoms, one nitrogen atom incorporated into the heterocyclic system, and five oxygen atoms distributed across hydroxyl, methoxy, and quinone functionalities [1] [2]. The compound belongs to the aza-anthraquinone family of natural products, characterized by the presence of nitrogen within the aromatic ring system [19].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₁NO₅ | PubChem CID 72631 [1] |

| Molecular Weight | 285.25 g/mol | PubChem 2.2 [1] |

| Exact Mass | 285.06372245 Da | PubChem 2.2 [1] |

| Carbon Content | 63.16% | Drugfuture [3] |

| Hydrogen Content | 3.89% | Drugfuture [3] |

| Nitrogen Content | 4.91% | Drugfuture [3] |

| Oxygen Content | 28.04% | Drugfuture [3] |

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for bostrycoidin is 6,9-dihydroxy-7-methoxy-3-methylbenzo[g]isoquinoline-5,10-dione [1] [2] [24]. This nomenclature follows established IUPAC conventions for heterocyclic compounds, specifically those containing nitrogen within fused aromatic ring systems [27].

The systematic naming reflects the structural organization of the molecule, with the benzo[g]isoquinoline core serving as the parent structure [1] [26]. The numerical prefixes indicate the positions of substituent groups: two hydroxyl groups at positions 6 and 9, one methoxy group at position 7, and a methyl group at position 3 [1] [2]. The dione designation indicates the presence of two ketone functionalities at positions 5 and 10 [1] [26].

Alternative systematic names found in chemical databases include 3-methyl-6,9-dihydroxy-7-methoxybenzo[g]isoquinoline-5,10-dione and 6,9-dihydroxy-7-methoxy-3-methyl-5H,10H-benzo[g]isoquinoline-5,10-dione [26]. The compound is also referenced by the alternative name 5,8-dihydroxy-6-methoxy-3-methyl-2-aza-9,10-anthraquinone, which emphasizes its relationship to the anthraquinone structural family [2] [3].

| Nomenclature Type | Name | Source |

|---|---|---|

| IUPAC Systematic | 6,9-dihydroxy-7-methoxy-3-methylbenzo[g]isoquinoline-5,10-dione | PubChem [1] |

| Alternative Systematic | 3-methyl-6,9-dihydroxy-7-methoxybenzo[g]isoquinoline-5,10-dione | J-GLOBAL [26] |

| Aza-anthraquinone Name | 5,8-dihydroxy-6-methoxy-3-methyl-2-aza-9,10-anthraquinone | ChemSpider [2] |

| CAS Registry Number | 4589-33-7 | Multiple sources [1] [2] [3] |

Structural Characteristics of the Benzo[g]isoquinoline Core

The benzo[g]isoquinoline core structure represents the fundamental scaffold of bostrycoidin, consisting of a fused tricyclic aromatic system incorporating one nitrogen heteroatom [1] [10]. This core structure exhibits a rigid polycyclic skeleton with specific geometric constraints that influence the overall molecular conformation [10]. The benzo[g]isoquinoline framework can be conceptualized as a fusion of benzene and isoquinoline rings, creating a planar aromatic system with extended conjugation [25].

Density functional theory calculations reveal that the most stable conformation of bostrycoidin corresponds to a molecule with Cs point group symmetry, where the mirror plane coincides with the plane of the polycyclic skeleton [10]. The naphthazarin moiety within the structure is positioned such that the quinone ring occupies the central portion of the molecular framework, while the benzene ring is positioned at the periphery [10].

The aromatic ring system demonstrates characteristic bond length variations consistent with the quinone structure [10]. Ring I exhibits bond lengths ranging from 1.376 to 1.434 Ångstroms for carbon-carbon connections, with the C10-C11 bond showing the longest distance due to the proximity of hydroxyl and methoxy substituents [10]. The nitrogen-containing Ring III displays typical aromatic character with N15-C1 and C5-N15 bond lengths of 1.326 and 1.346 Ångstroms respectively [10].

| Structural Feature | Bond Length (Å) | Bond Type |

|---|---|---|

| C7-C8 (Ring I) | 1.401 | C-C aromatic |

| C8-C9 (Ring I) | 1.410 | C-C aromatic |

| C9-C10 (Ring I) | 1.376 | C-C aromatic |

| C10-C11 (Ring I) | 1.434 | C-C aromatic |

| N15-C1 (Ring III) | 1.326 | C-N aromatic |

| C5-N15 (Ring III) | 1.346 | C-N aromatic |

Stereochemistry and Conformational Analysis

Bostrycoidin exhibits achiral characteristics with no defined stereocenters, resulting in zero stereochemical complexity [24]. The molecule demonstrates no optical activity and possesses no E/Z centers, classifying it as a structurally rigid compound with limited conformational flexibility [24]. The primary source of conformational variation arises from rotation around the carbon-oxygen bond connecting the methoxy group to the polycyclic framework [10].

Computational conformational analysis reveals that the most flexible bond subject to rotation is the C-O bond through which the methoxy group attaches to the aromatic system [10]. Potential energy scanning along the C11-C10-O24-C25 dihedral angle indicates a global minimum at 180 degrees, with local minima observed at -41 and 41 degrees [10]. These conformational enantiomers represent energy states approximately 3 kilocalories per mole higher than the most stable configuration [10] [30].

The conformational rotamers associated with methoxy group rotation possess similar energies, indicating relatively free rotation under physiological conditions [10] [30]. Tautomeric forms of bostrycoidin exist but demonstrate significantly higher energy states, with the lowest-energy tautomer positioned approximately 3 kilocalories per mole above the ground state [10] [30]. This energy difference results in a relatively low population of tautomeric states, estimated at approximately 1% under standard conditions [10].

| Conformational Parameter | Value | Energy Difference |

|---|---|---|

| Global Minimum Dihedral | 180° | 0 kcal/mol |

| Local Minima Dihedrals | ±41° | ~3 kcal/mol |

| Tautomer Energy | N/A | ~3 kcal/mol |

| Tautomer Population | ~1% | Calculated |

Physical Properties and Solubility Profile

Bostrycoidin manifests as dark red crystals with a characteristic melting point range of 243-244 degrees Celsius [3] [17]. The compound exhibits distinctive color-changing properties, transitioning to purple in alkaline medium and yellow in acidic conditions [3]. The crystalline material demonstrates stability at room temperature and withstands autoclaving procedures without decomposition [3].

The solubility profile of bostrycoidin reveals complete insolubility in water and excellent solubility in absolute ethanol and 60% ethanol solutions [3]. The compound demonstrates moderate solubility in various organic solvents including dioxane, benzene, acetone, chloroform, and carbon tetrachloride [3]. Notably, bostrycoidin exhibits solubility in aqueous sodium carbonate solutions, indicating its ability to form phenolate ions under alkaline conditions [3]. The compound shows partial solubility in corn oil, suggesting limited lipophilic characteristics [3].

Computed molecular descriptors indicate an XLogP3-AA value of 2.6, suggesting moderate lipophilicity [1]. The molecule contains two hydrogen bond donor sites and six hydrogen bond acceptor sites, contributing to its interaction profile with various solvents [1]. The rotatable bond count of one reflects the rigid nature of the polycyclic structure with limited conformational flexibility [1].

| Solvent | Solubility | Characteristics |

|---|---|---|

| Water | Insoluble | Complete insolubility |

| Absolute Ethanol | Soluble | Good dissolution |

| 60% Ethanol | Soluble | Good dissolution |

| Dioxane | Moderately Soluble | Moderate dissolution |

| Benzene | Moderately Soluble | Moderate dissolution |

| Chloroform | Moderately Soluble | Moderate dissolution |

| Sodium Carbonate (aq) | Soluble | Alkaline solubility |

Crystalline Structure and Morphology

Bostrycoidin crystallizes as dark red crystals exhibiting characteristic morphological features consistent with its molecular structure [3] [17]. The crystalline form demonstrates thermal stability with a well-defined melting point range, indicating a regular crystal lattice arrangement [3]. The compound maintains its crystalline integrity under standard storage conditions and exhibits resistance to thermal decomposition below its melting point [3].

The molecular packing within the crystal structure is influenced by intermolecular hydrogen bonding interactions involving the hydroxyl groups at positions 6 and 9 [10]. Computational analysis reveals the presence of intramolecular hydrogen bonds with distances of approximately 2.55 Ångstroms between quinone oxygen atoms and adjacent hydroxyl groups [10]. The hydrogen bond between O21 and H30 measures 1.642 Ångstroms, while the O23-H32 interaction spans 1.651 Ångstroms [10].

The crystalline morphology reflects the planar nature of the benzo[g]isoquinoline core structure, with molecules likely adopting a stacked arrangement typical of aromatic polycyclic compounds [10]. The crystal structure accommodates the quinone functionalities and hydroxyl substituents through specific intermolecular interactions that stabilize the three-dimensional lattice [10]. The rigid polycyclic framework contributes to the formation of well-ordered crystalline domains with minimal structural defects [10].

| Structural Parameter | Value | Type |

|---|---|---|

| Melting Point | 243-244°C | Thermal property |

| Crystal Color | Dark red | Optical property |

| O21---H30 Distance | 1.642 Å | Hydrogen bond |

| O23---H32 Distance | 1.651 Å | Hydrogen bond |

| Intermolecular O---O | ~2.55 Å | Contact distance |

| Molecular Symmetry | Cs | Point group |